molecular formula C11H19NO5 B2355658 N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine CAS No. 105871-53-2

N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine

Cat. No. B2355658
CAS RN: 105871-53-2
M. Wt: 245.275
InChI Key: UJXNTIFRNVJPKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of “N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine” is represented by the molecular formula C11H19NO5 .


Chemical Reactions Analysis

The Boc group in “N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

  • Synthesis of α-C-Arabinofuranosyl Glycine : Utilizing N-(tert-butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole (TBSOP) as a masked glycine anion equivalent, researchers developed an enantiospecific synthesis of α-C-arabinofuranosyl glycine, a type of C-glycosyl α-aminoacid. This showcases the role of similar compounds in complex glycosylation reactions (Rassu et al., 1995).

  • Peptide Nucleic Acid Synthesis : The synthesis of peptide nucleic acid monomers, which are crucial in genetic research and drug development, utilized N-(t-Butoxycarbonyl) derivatives. The compatibility of these compounds with existing monomers highlights their significance in developing novel nucleic acid analogues (Wojciechowski & Hudson, 2008).

  • Synthesis of Hydroxylated α-Amino Acids : Using N-(tert-butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole (TBDMSOP) as a glycine-anion equivalent, researchers efficiently synthesized racemic β-hydroxy-α-amino acids. This method highlights the versatility of N-(t-Butoxycarbonyl) derivatives in synthesizing amino acids with specific configurations and hydroxylations (Rassu et al., 1994).

  • Secondary Organic Aerosol-Forming Reactions : In atmospheric chemistry, reactions between glyoxal and amino acids, including glycine, have been studied. These reactions are vital in understanding aerosol formation and its impact on climate and air quality (De Haan et al., 2009).

  • Solid-Phase Synthesis of Peptide α-Carboxamides : N-(t-Butoxycarbonyl) derivatives have been used as handles in the solid-phase synthesis of peptide α-carboxamides. This highlights their role in facilitating peptide synthesis, a critical process in protein engineering and drug development (Gaehde & Matsueda, 2009).

  • Peptide Self-Assembly : N-(t-Butoxycarbonyl) protected alpha,alpha-disubstituted glycines have been synthesized for peptide self-assembly. This research is significant for understanding peptide interactions and designing novel biomaterials (Ohwada et al., 2004).

properties

IUPAC Name

2-(1-hydroxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(16)5-4-6-11/h7,16H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXNTIFRNVJPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105871-53-2
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(t-Butoxycarbonyl)-α-(1-hydroxycyclobutyl)glycine, benzyl ester (7.8 g, 23.3 mmoles) was hydrogenated at 1 atmosphere over 1.0 g of 10% palladium on charcoal in 150 ml of absolute ethanol for 4 hours at 25° C. The catalyst was filtered and the solvent evaporated in vacuo. Benzene was added and evaporated twice, to give 5.0 g of product as a hard foam.
Name
N-(t-Butoxycarbonyl)-α-(1-hydroxycyclobutyl)glycine, benzyl ester
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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